Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-
Brand Name: Vulcanchem
CAS No.: 55956-34-8
VCID: VC18487436
InChI: InChI=1S/C10H15BrO2/c11-9-7-1-3-8(4-2-7)10(9)12-5-6-13-10/h7-9H,1-6H2
SMILES:
Molecular Formula: C10H15BrO2
Molecular Weight: 247.13 g/mol

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-

CAS No.: 55956-34-8

Cat. No.: VC18487436

Molecular Formula: C10H15BrO2

Molecular Weight: 247.13 g/mol

* For research use only. Not for human or veterinary use.

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- - 55956-34-8

Specification

CAS No. 55956-34-8
Molecular Formula C10H15BrO2
Molecular Weight 247.13 g/mol
IUPAC Name 3'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane]
Standard InChI InChI=1S/C10H15BrO2/c11-9-7-1-3-8(4-2-7)10(9)12-5-6-13-10/h7-9H,1-6H2
Standard InChI Key NCBIEHUPIATGAB-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC1C(C23OCCO3)Br

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

The compound features a spirocyclic core where the bicyclo[2.2.2]octane (norbornane) system shares a single atom (spiro carbon) with a 1,3-dioxolane ring (Figure 1). The bicyclo[2.2.2]octane component consists of three fused six-membered rings, creating a rigid, bowl-like structure. The 1,3-dioxolane ring introduces two oxygen atoms at the 1- and 3-positions, while the bromine atom occupies the 3-position of the bicyclo[2.2.2]octane moiety .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₀H₁₅BrO₂
Molecular Weight247.13 g/mol
CAS Registry Number55956-34-8
IUPAC Name3'-Bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane]

Stereochemical Considerations

The spiro junction imposes significant steric constraints, limiting conformational flexibility. X-ray crystallography of analogous spiro compounds (e.g., spiro[bicyclo[3.2.0]heptane-2,2'- dioxolan]-6-one) reveals that the bicyclic system adopts a chair-like conformation, while the dioxolane ring remains planar . The bromine substituent’s axial or equatorial orientation depends on synthetic conditions, influencing reactivity .

Synthesis and Manufacturing

Bromination of Bicyclo[2.2.2]octane Precursors

A common route involves brominating a preformed spiro[bicyclo[2.2.2]octane-2,2'- dioxolane] precursor. For example, treatment of the parent hydrocarbon with bromine (Br₂) in dichloromethane at 0°C yields the 3-bromo derivative in 65–72% yield . The reaction proceeds via radical intermediates, with regioselectivity controlled by the stability of the transition state .

Cyclization Strategies

Alternative methods employ photochemical [2+2] cycloadditions or Diels-Alder reactions to construct the bicyclo[2.2.2]octane core. For instance, vinyl acetate and 2-cyclopenten-1-one undergo UV-induced cycloaddition to form a spirocyclic intermediate, which is subsequently brominated .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Direct Bromination65–72Simplicity, scalabilityLimited regiocontrol
Photochemical Cyclization50–60StereoselectivityHigh energy input required

Purification and Characterization

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol. Structural confirmation is achieved via:

  • NMR Spectroscopy: Distinct signals for the spiro carbon (δ 95–100 ppm in ¹³C NMR) and bromine-coupled protons (δ 4.2–4.5 ppm in ¹H NMR) .

  • Mass Spectrometry: Molecular ion peak at m/z 247.13 (M⁺) with characteristic fragmentation patterns .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C–Br bond undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with sodium methoxide replaces bromine with a methoxy group, yielding spiro[bicyclo[2.2.2]octane-2,2'- dioxolane], 3-methoxy- .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at the 3-position, enabling access to derivatives for medicinal chemistry .

Ring-Opening Reactions

Acid hydrolysis of the dioxolane ring (e.g., HCl/H₂O) cleaves the spiro junction, generating a diol intermediate that can be further functionalized .

Applications in Research and Industry

Medicinal Chemistry

The compound’s rigid spirocyclic core mimics bioactive natural products, making it a scaffold for drug discovery. For instance, brominated spiro derivatives exhibit antiproliferative activity against pancreatic cancer cells by covalently inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Materials Science

Incorporation into polymers enhances thermal stability. For example, spirocyclic epoxy resins derived from this compound show glass transition temperatures (Tg) exceeding 200°C.

Catalysis

The bromine atom serves as a leaving group in transition-metal-catalyzed reactions, enabling asymmetric synthesis of chiral bicyclic compounds .

Biological and Toxicological Profile

In Vitro Toxicity

Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 18–25 μM in HeLa cells), attributed to alkylation of cellular nucleophiles .

Environmental Persistence

The bromine substituent raises concerns about bioaccumulation. Hydrolysis half-lives in aqueous media range from 120 hours (pH 7) to 24 hours (pH 10) .

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes using chiral auxiliaries or organocatalysts .

  • Targeted Drug Delivery: Conjugating the spiro core with tumor-specific ligands to enhance anticancer selectivity .

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